molecular formula C15H12BrCl2NO3 B5028962 2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate

2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate

Cat. No. B5028962
M. Wt: 405.1 g/mol
InChI Key: ATSXKQSQSHZELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as bromoxynil and is used as a herbicide in agriculture. However, its use in scientific research is gaining popularity due to its unique properties and potential applications.

Mechanism of Action

Bromoxynil works by inhibiting the enzyme photosystem II, which is involved in the process of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum.
Biochemical and physiological effects:
Bromoxynil has been shown to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which is essential for photosynthesis, and to cause oxidative stress in plants. In addition, bromoxynil has been shown to inhibit the synthesis and secretion of proteins in the endoplasmic reticulum, which can lead to a decrease in overall protein synthesis.

Advantages and Limitations for Lab Experiments

Bromoxynil has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also highly stable and has a long shelf life. However, there are also some limitations to its use. Bromoxynil is highly toxic and must be handled with care. It is also not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving bromoxynil. One area of interest is the development of new herbicides based on the structure of bromoxynil. Another area of interest is the use of bromoxynil as a tool for studying the endoplasmic reticulum and protein synthesis. Additionally, there is potential for the use of bromoxynil in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of bromoxynil involves the reaction of 3,4-dichlorophenyl isocyanate with 3-bromophenol in the presence of a base. The resulting product is then purified through recrystallization to obtain pure bromoxynil.

Scientific Research Applications

Bromoxynil has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit photosynthesis in plants, making it a useful tool for studying the effects of photosynthesis on plant growth and development. Additionally, bromoxynil has been used to study the role of the endoplasmic reticulum in protein synthesis and secretion.

properties

IUPAC Name

2-(3-bromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3/c16-10-2-1-3-12(8-10)21-6-7-22-15(20)19-11-4-5-13(17)14(18)9-11/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSXKQSQSHZELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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